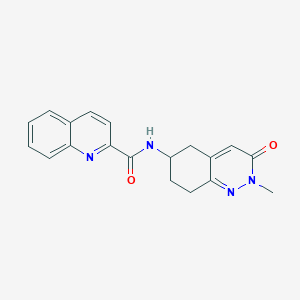
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate due to its unique chemical structure and promising biological activities.
Aplicaciones Científicas De Investigación
Immunomodulatory Applications
Linomide, a synthetic quinoline-3-carboxamide, is known for its immunomodulatory effects, particularly in treating secondary progressive multiple sclerosis (MS). It has been shown to inhibit the progression of MS, preventing the appearance of new active lesions in MRI scans, and is well-tolerated by patients with MS (Karussis et al., 1996). This compound has also demonstrated efficacy against various malignancies and septic shock in animal models. It exhibits synergistic effects with interleukin-2, particularly in treating advanced renal cell cancer, although the combination did not show significant advantages in efficacy or toxicity over other therapy regimens (Deckert et al., 1996).
Anticoagulant Properties
MD 805, an anticoagulant related to the quinoline carboxylic acid family, has been used effectively in patients with chronic renal failure undergoing maintenance hemodialysis. It exhibits a stable antithrombin effect with minimal interindividual differences in coagulation time and does not increase proteins released due to platelet activation in the hemodialysis circuit, proving to be beneficial in maintenance anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).
Neurological Applications
Linomide has shown potential in neurological disorders due to its ability to stimulate various lymphocyte subpopulations. It inhibits clinical and histological signs of acute and chronic relapsing experimental autoimmune encephalomyelitis (EAE) and has shown inhibitory effects on clinical and MRI signs in patients with secondary progressive multiple sclerosis. The increase of certain lymphocyte cells in linomide-treated patients indicates the importance of these cells for inhibiting the autoimmune response in diseases like MS (Abramsky et al., 1996).
Metabolism and Disposition in Humans
Studies on GSK1322322, another compound in the quinoline carboxamide family, have provided insights into the metabolism and disposition of these compounds in humans. This research demonstrates the importance of metabolism pathways like glucuronidation and highlights the utility of novel techniques like the Entero-Test for collecting bile in human studies to better understand the metabolism and disposition of these compounds (Mamaril-Fishman et al., 2014).
Propiedades
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-23-18(24)11-13-10-14(7-9-16(13)22-23)20-19(25)17-8-6-12-4-2-3-5-15(12)21-17/h2-6,8,11,14H,7,9-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHIPWJMMUCPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

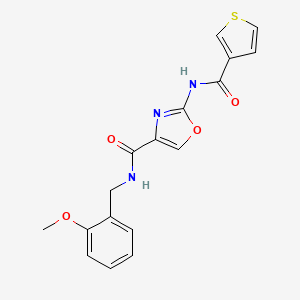
![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)
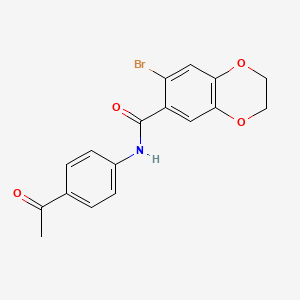
![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)
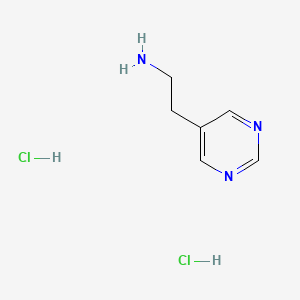
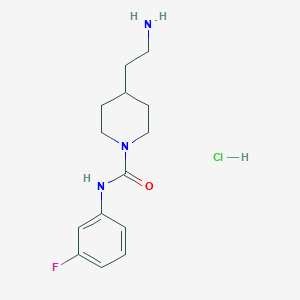
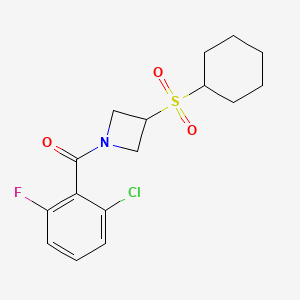
![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643220.png)
![N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643221.png)
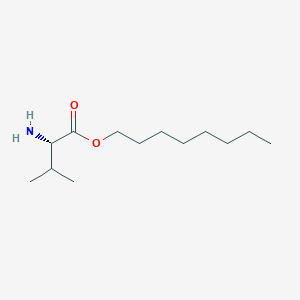
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2643227.png)